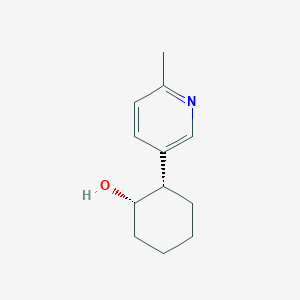
2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclohexanol ring substituted with a 6-methylpyridin-3-yl group in the cis configuration. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis typically involves the cyclization of a suitable precursor under controlled conditions. One common method involves the reaction of 6-methylpyridine with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding cyclohexane derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(6-Methylpyridin-3-yl)cyclohexanone.
Reduction: 2-(6-Methylpyridin-3-yl)cyclohexane.
Substitution: 2-(6-Nitropyridin-3-yl)cyclohexan-1-ol, 2-(6-Bromopyridin-3-yl)cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,2R)-2-(6-Methylpyridin-3-yl)cyclohexan-1-ol: A racemic mixture of the same compound with different stereochemistry.
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, trans: The trans isomer of the compound.
Uniqueness
2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer or racemic mixtures .
Propiedades
Número CAS |
1807914-34-6; 1820575-14-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.274 |
Nombre IUPAC |
(1S,2S)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-10(8-13-9)11-4-2-3-5-12(11)14/h6-8,11-12,14H,2-5H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
QPFDXEBJHGELBE-RYUDHWBXSA-N |
SMILES |
CC1=NC=C(C=C1)C2CCCCC2O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















